Cas no 15365-28-3 (Ethyl 2-(bromomethyl)-4-chlorobenzoate)
Ethyl 2-(bromomethyl)-4-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(bromomethyl)-4-chlorobenzoate
- 15365-28-3
- ethyl alpha-bromo-5-chloro-o-toluate
- MYTAWRJDMYPNJQ-UHFFFAOYSA-N
- SCHEMBL5250038
- Benzoic acid, 2-(bromomethyl)-4-chloro-, ethyl ester
- DTXSID40611816
- Ethyl2-(bromomethyl)-4-chlorobenzoate
- DB-085685
-
- Inchi: 1S/C10H10BrClO2/c1-2-14-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6H2,1H3
- InChI Key: MYTAWRJDMYPNJQ-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=CC=1C(=O)OCC)Cl
Computed Properties
- Exact Mass: 275.95527g/mol
- Monoisotopic Mass: 275.95527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
Ethyl 2-(bromomethyl)-4-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006128-250mg |
Ethyl 2-bromomethyl-4-chlorobenzoate |
15365-28-3 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
| Alichem | A015006128-500mg |
Ethyl 2-bromomethyl-4-chlorobenzoate |
15365-28-3 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
| Alichem | A015006128-1g |
Ethyl 2-bromomethyl-4-chlorobenzoate |
15365-28-3 | 97% | 1g |
1,490.00 USD | 2021-06-21 | |
| Chemenu | CM109663-1g |
Ethyl 2-(bromomethyl)-4-chlorobenzoate |
15365-28-3 | 95% | 1g |
$580 | 2023-03-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1653594-1g |
Ethyl 2-(bromomethyl)-4-chlorobenzoate |
15365-28-3 | 98% | 1g |
¥4550 | 2023-04-15 | |
| Crysdot LLC | CD12138637-1g |
Ethyl 2-(bromomethyl)-4-chlorobenzoate |
15365-28-3 | 95+% | 1g |
$614 | 2024-07-23 |
Ethyl 2-(bromomethyl)-4-chlorobenzoate Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Ethyl 2-(bromomethyl)-4-chlorobenzoate
Ethyl 2-(bromomethyl)-4-chlorobenzoate (CAS No. 15365-28-3): Properties, Applications, and Market Insights
Ethyl 2-(bromomethyl)-4-chlorobenzoate (CAS No. 15365-28-3) is a specialized organic compound widely used in pharmaceutical and agrochemical synthesis. This ester derivative, featuring both bromomethyl and chloro substituents, serves as a key intermediate in the production of active pharmaceutical ingredients (APIs) and crop protection agents. Its unique molecular structure enables versatile reactivity, making it valuable for cross-coupling reactions and nucleophilic substitutions in modern synthetic chemistry.
The compound's growing importance aligns with current industry trends toward precision chemical synthesis and green chemistry approaches. Researchers frequently search for "Ethyl 2-(bromomethyl)-4-chlorobenzoate synthesis" and "15365-28-3 applications," reflecting its relevance in drug discovery programs. The bromomethyl group offers excellent leaving group properties, while the chloro substituent provides stability and directs subsequent functionalization—features that answer common queries about "aromatic bromination techniques" and "directed ortho metalation."
From a technical perspective, Ethyl 2-(bromomethyl)-4-chlorobenzoate typically appears as a white to off-white crystalline powder with moderate solubility in organic solvents. Its molecular weight of 277.55 g/mol and melting point range (often between 45-55°C) make it suitable for controlled reactions under mild conditions. These characteristics address frequent search questions about "handling halogenated benzoates" and "ester group stability" in synthetic workflows.
The compound's primary applications focus on constructing complex molecular architectures, particularly in developing non-steroidal anti-inflammatory drugs (NSAIDs) and herbicide intermediates. Recent patent literature reveals its use in creating novel heterocyclic compounds, responding to the pharmaceutical industry's demand for "new drug scaffolds 2023" and "bioactive molecule design." This positions 15365-28-3 as a solution for chemists investigating "building blocks for medicinal chemistry."
Market analysis shows increasing demand for Ethyl 2-(bromomethyl)-4-chlorobenzoate in Asia-Pacific research centers, driven by expanded pharmaceutical R&D investments. Quality specifications typically require ≥98% purity (HPLC), with analytical methods including GC-MS and NMR spectroscopy verification—technical details often searched alongside "CAS 15365-28-3 analysis." Proper storage recommendations (2-8°C under inert atmosphere) align with best practices for halogenated compound preservation.
Environmental and handling considerations for Ethyl 2-(bromomethyl)-4-chlorobenzoate follow standard laboratory safety protocols, with particular attention to its reactivity profile. These operational guidelines respond to common queries about "benzoate ester stability" and "bromomethyl group reactivity." The compound's shelf life (typically 24 months when stored properly) makes it a practical choice for inventory planning in synthetic laboratories.
Innovative applications continue to emerge, including its use in metal-organic frameworks (MOFs) development and photoactive materials—topics gaining traction in scientific searches. The dual functionality (bromo and chloro groups) enables sequential modification strategies, answering technical questions about "stepwise aromatic functionalization" and "regioselective benzoate reactions."
Future research directions for 15365-28-3 may explore its potential in bioconjugation chemistry and catalytic system design, areas frequently mentioned in recent chemistry publications. As synthetic methodologies advance, this compound's role in high-throughput screening libraries and fragment-based drug discovery continues to expand, addressing the persistent industry need for "versatile synthetic intermediates."
For researchers sourcing Ethyl 2-(bromomethyl)-4-chlorobenzoate, technical specifications should include detailed spectroscopic data (1H/13C NMR, IR) and chromatographic purity documentation. These quality parameters respond to the precision requirements of modern organic synthesis, where queries about "CAS 15365-28-3 characterization" and "halogenated ester quality control" remain prevalent in scientific databases.
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